molecular formula C8H8O2 B1628921 Phenylacetic-alpha-13C acid CAS No. 68661-15-4

Phenylacetic-alpha-13C acid

Cat. No. B1628921
M. Wt: 137.14 g/mol
InChI Key: WLJVXDMOQOGPHL-PTQBSOBMSA-N
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Patent
US04128723

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@@H:7](N)[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.COC1C=CC(COC(N=[N+]=[N-])=O)=CC=1>>[C:4]1([CH2:7][C:8]([OH:10])=[O:9])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@H](C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(COC(=O)N=[N+]=[N-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128723

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@@H:7](N)[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.COC1C=CC(COC(N=[N+]=[N-])=O)=CC=1>>[C:4]1([CH2:7][C:8]([OH:10])=[O:9])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@H](C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(COC(=O)N=[N+]=[N-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128723

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@@H:7](N)[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.COC1C=CC(COC(N=[N+]=[N-])=O)=CC=1>>[C:4]1([CH2:7][C:8]([OH:10])=[O:9])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@H](C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(COC(=O)N=[N+]=[N-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04128723

Procedure details

D-2-Phenylglycine and p-methoxybenzyloxycarbonylazide are reacted according to the procedure of example 1(a) to yield D-2-[[[(4-methoxyphenyl)methoxyphenyl)methoxy]carbonyl]amino]-phenylacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@@H:7](N)[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.COC1C=CC(COC(N=[N+]=[N-])=O)=CC=1>>[C:4]1([CH2:7][C:8]([OH:10])=[O:9])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@H](C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(COC(=O)N=[N+]=[N-])C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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